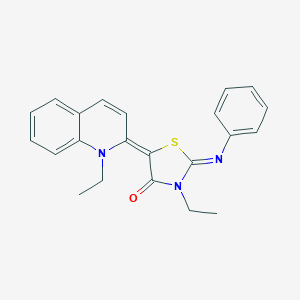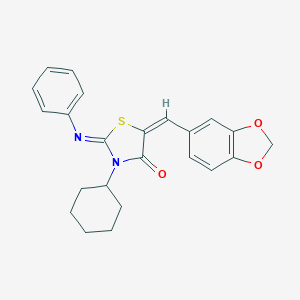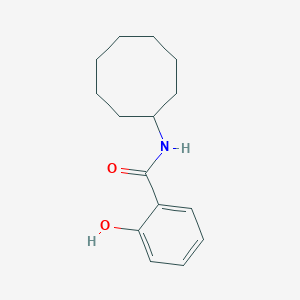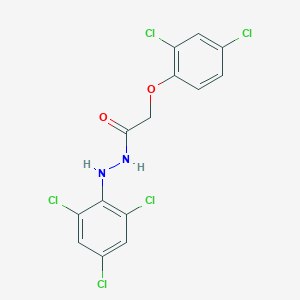
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a unique combination of quinoline, thiazole, and imine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting the quinoline derivative with thiourea under basic conditions.
Imine Formation: The final step is the formation of the imine bond. This is typically done by reacting the thiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
In industry, this compound is used in the development of new materials with specific electronic or optical properties. Its unique structure makes it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazolidin-4-one
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazole
Uniqueness
Compared to similar compounds, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21N3OS |
|---|---|
Molecular Weight |
375.5g/mol |
IUPAC Name |
(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21N3OS/c1-3-24-18-13-9-8-10-16(18)14-15-19(24)20-21(26)25(4-2)22(27-20)23-17-11-6-5-7-12-17/h5-15H,3-4H2,1-2H3/b20-19+,23-22? |
InChI Key |
HIALQXVPHUVVIG-GXAMYGFKSA-N |
SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclohexyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388712.png)
![9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B388713.png)
![(5E)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388715.png)
![methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B388716.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B388718.png)


![(E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388721.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388723.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388724.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388728.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388730.png)
